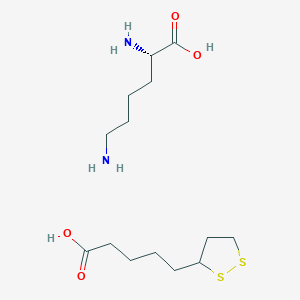

L-Lysine, mono-1,2-dithiolane-3-pentanoate

Vue d'ensemble

Description

Ce composé est principalement connu pour son rôle de substrat pour la lipoamidase, une enzyme impliquée dans divers processus biochimiques . La L-Lysine est cruciale pour la synthèse des protéines, tandis que l'acide thioctique est un antioxydant puissant qui joue un rôle dans le métabolisme énergétique.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La préparation du L-Lysine thioctate implique la réaction de la L-lysine avec l'acide thioctique. Une méthode consiste à dissoudre l'acide thioctique dans un solvant mixte d'éthanol et d'acétate d'éthyle à une température de 55-60°C. Une solution de L-lysine dans l'éthanol est ensuite ajoutée goutte à goutte et le mélange est laissé réagir pendant quelques heures. Le produit est ensuite cristallisé en refroidissant la solution .

Méthodes de production industrielle : La production industrielle du L-Lysine thioctate implique généralement des processus de fermentation microbienne. La L-lysine est produite par fermentation de mélasses de canne à sucre à l'aide de souches de Corynebacterium glutamicum. Le processus de fermentation est optimisé pour obtenir des rendements et une pureté élevés de L-lysine, qui est ensuite mise à réagir avec l'acide thioctique pour produire du L-Lysine thioctate .

Analyse Des Réactions Chimiques

Types de réactions : Le L-Lysine thioctate subit diverses réactions chimiques, notamment des réactions de substitution nucléophile et d'oxydoréduction. Par exemple, il réagit avec l'éthylacétimidate dans une réaction de substitution nucléophile pour former des dérivés amidino .

Réactifs et conditions courants :

Substitution nucléophile : L'éthylacétimidate est utilisé comme réactif dans des conditions douces pour former des dérivés amidino.

Oxydoréduction : L'acide thioctique, un composant du L-Lysine thioctate, peut subir des réactions redox en raison de sa liaison disulfure.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés du L-Lysine thioctate, tels que des dérivés amidino et des formes réduites d'acide thioctique .

4. Applications de la recherche scientifique

Le L-Lysine thioctate a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme substrat dans les études enzymatiques pour étudier l'activité de la lipoamidase.

Biologie : Le L-Lysine thioctate est étudié pour son rôle dans le métabolisme cellulaire et ses propriétés antioxydantes.

Industrie : Le L-Lysine thioctate est utilisé dans la production de compléments alimentaires et de produits pharmaceutiques.

5. Mécanisme d'action

Le mécanisme d'action du L-Lysine thioctate implique son interaction avec la lipoamidase, qui catalyse l'hydrolyse du composé. L'acide thioctique, un composant du L-Lysine thioctate, agit comme un antioxydant en piégeant les radicaux libres et en réduisant le stress oxydatif. Ce composé influence également diverses voies métaboliques, notamment celles impliquées dans la production d'énergie et la synthèse des protéines .

Composés similaires :

- DL-Lysine dihydrochlorure

- Lysine monohydratée

- Lysine Orotate

- L-Lysine (S)-maléate

- D-Lysine monohydrochlorure

- L-Lysine, sulfite (2:1)

Comparaison : Le L-Lysine thioctate est unique en raison de sa combinaison de L-lysine et d'acide thioctique, ce qui lui confère à la fois des propriétés d'acide aminé et d'antioxydant. Contrairement aux autres dérivés de la lysine, le L-Lysine thioctate peut servir de substrat pour la lipoamidase, ce qui le rend précieux dans les études enzymatiques. De plus, les propriétés antioxydantes de l'acide thioctique font du L-Lysine thioctate un composé bénéfique dans les applications médicales, notamment dans les conditions impliquant un stress oxydatif .

Applications De Recherche Scientifique

Chemical Properties and Structure

L-Lysine, mono-1,2-dithiolane-3-pentanoate is a sulfur-containing compound with a molecular formula of and a molecular weight of 352.5 g/mol . The compound can be structurally represented as follows:

Antioxidant Properties

This compound has demonstrated antioxidant properties similar to those of alpha-lipoic acid. It functions by scavenging free radicals and reducing oxidative stress in biological systems. This capability is particularly beneficial in conditions associated with oxidative damage, such as diabetes and neurodegenerative diseases .

Chelation of Metal Ions

The presence of thiol groups in this compound allows it to chelate metal ions effectively. This property is useful in mitigating metal-induced oxidative stress and may have therapeutic implications in conditions characterized by metal toxicity .

Diabetes Management

Research indicates that compounds similar to this compound can improve insulin sensitivity and reduce complications associated with diabetes. Clinical trials have shown that antioxidant treatment can alleviate symptoms of diabetic neuropathy and improve endothelial function .

Case Study:

A study involving diabetic patients treated with alpha-lipoic acid showed significant improvements in neuropathic symptoms and markers of endothelial dysfunction after six months of treatment. These findings suggest that this compound may offer similar benefits due to its structural similarities .

Neuroprotective Effects

The neuroprotective effects of this compound are attributed to its ability to reduce oxidative stress and inflammation in neuronal tissues. Preclinical studies have suggested potential applications in treating conditions such as Alzheimer's disease and multiple sclerosis .

Data Table: Summary of Research Findings

Mécanisme D'action

The mechanism of action of L-Lysine thioctate involves its interaction with lipoamidase, which catalyzes the hydrolysis of the compound. Thioctic acid, a component of L-Lysine thioctate, acts as an antioxidant by scavenging free radicals and reducing oxidative stress. This compound also influences various metabolic pathways, including those involved in energy production and protein synthesis .

Comparaison Avec Des Composés Similaires

- DL-Lysine dihydrochloride

- Lysine monohydrate

- Lysine Orotate

- L-Lysine (S)-maleate

- D-Lysine monohydrochloride

- L-Lysine, sulfite (2:1)

Comparison: L-Lysine thioctate is unique due to its combination of L-lysine and thioctic acid, which imparts both amino acid and antioxidant properties. Unlike other lysine derivatives, L-Lysine thioctate can act as a substrate for lipoamidase, making it valuable in enzymatic studies. Additionally, the antioxidant properties of thioctic acid make L-Lysine thioctate beneficial in medical applications, particularly in conditions involving oxidative stress .

Activité Biologique

L-Lysine, mono-1,2-dithiolane-3-pentanoate (also referred to as L-Lysine dithiolane) is a compound that combines the essential amino acid L-lysine with a dithiolane moiety. This structure has implications for its biological activity, particularly in antioxidant defense and metabolic regulation. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

L-Lysine dithiolane has the molecular formula and is characterized by the presence of a dithiolane ring which contributes to its antioxidant properties. The compound's structure allows it to participate in redox reactions, making it a potential candidate for therapeutic applications in oxidative stress-related conditions.

Antioxidant Activity

The dithiolane moiety in L-Lysine dithiolane plays a crucial role in its antioxidant activity. It can scavenge free radicals and reduce oxidative stress by donating electrons to reactive oxygen species (ROS). This mechanism is similar to that of alpha-lipoic acid (LA), which is known for its potent antioxidant capabilities and is often used in clinical settings to manage conditions like diabetic neuropathy and cardiovascular diseases .

Metabolic Regulation

L-Lysine dithiolane may influence metabolic pathways by acting as a cofactor in enzymatic reactions. The presence of the dithiolane structure may enhance the stability and activity of enzymes involved in energy metabolism, similar to how LA functions as a cofactor for mitochondrial α-ketoacid dehydrogenases .

Case Studies

-

Diabetic Neuropathy

A study involving patients with diabetic neuropathy found that supplementation with compounds similar to L-Lysine dithiolane improved nerve function and reduced symptoms associated with neuropathy. The antioxidant properties were hypothesized to play a significant role in mitigating oxidative damage in nerve tissues . -

Oxidative Stress Models

In vitro studies demonstrated that L-Lysine dithiolane significantly reduced markers of oxidative stress in cell cultures exposed to ROS. The compound was shown to enhance intracellular glutathione levels, thereby improving cellular resistance to oxidative damage .

Data Tables

| Study | Subject Type | Dose | Duration | Outcomes |

|---|---|---|---|---|

| Teichert et al. | Diabetic patients | 600 mg/day | 4 weeks | Reduced neuropathic symptoms |

| Johnston et al. | Cell culture models | Variable | 48 hours | Decreased ROS levels and increased glutathione |

Safety and Toxicity

L-Lysine dithiolane has been evaluated for safety in various studies. It has demonstrated a favorable safety profile with no significant adverse effects reported at therapeutic doses. Long-term studies are necessary to establish comprehensive safety data, particularly concerning chronic use .

Propriétés

IUPAC Name |

(2S)-2,6-diaminohexanoic acid;5-(dithiolan-3-yl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2S2.C6H14N2O2/c9-8(10)4-2-1-3-7-5-6-11-12-7;7-4-2-1-3-5(8)6(9)10/h7H,1-6H2,(H,9,10);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCHWQPTUXDMALZ-ZSCHJXSPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSSC1CCCCC(=O)O.C(CCN)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSSC1CCCCC(=O)O.C(CCN)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90943159 | |

| Record name | 5-(1,2-Dithiolan-3-yl)pentanoic acid--lysine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20902-53-8 | |

| Record name | L-Lysine, 1,2-dithiolane-3-pentanoate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20902-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lipoyllysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020902538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(1,2-Dithiolan-3-yl)pentanoic acid--lysine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.